molecular formula C19H26FN3O2 B5413039 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine

Cat. No. B5413039
M. Wt: 347.4 g/mol
InChI Key: TWSCLODGMNQPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine, also known as AFCBP, is a synthetic compound that belongs to the class of piperazine derivatives. AFCBP has been extensively studied for its potential application in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A receptor. This compound may also modulate the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory. This compound may modulate the release of neurotransmitters such as dopamine and norepinephrine, which could contribute to its effects on mood and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT1A receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects on other receptors and neurotransmitters.

Future Directions

There are several future directions for research on 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine. One area of interest is its potential use as a radioligand for imaging serotonin receptors in the brain. This compound could also be studied further for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further research could be conducted to investigate the potential off-target effects of this compound on other receptors and neurotransmitters.

Synthesis Methods

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine can be synthesized using a multi-step process. The first step involves the reaction of 1-(4-piperidinyl)acetyl chloride with 3-fluorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to obtain this compound. The purity of the synthesized compound can be improved by recrystallization.

Scientific Research Applications

1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine has been studied for its potential application in the treatment of various diseases such as depression, anxiety, and schizophrenia. It has been found to have anxiolytic and antidepressant properties in animal models. This compound has also been studied for its potential use as a radioligand for imaging serotonin receptors in the brain.

properties

IUPAC Name

1-[4-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c1-15(24)22-7-5-17(6-8-22)19(25)23-11-9-21(10-12-23)14-16-3-2-4-18(20)13-16/h2-4,13,17H,5-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSCLODGMNQPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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